molecular formula C10H13N3O2S B1380076 tert-butyl N-(5-cyano-4-methyl-1,3-thiazol-2-yl)carbamate CAS No. 1461708-14-4

tert-butyl N-(5-cyano-4-methyl-1,3-thiazol-2-yl)carbamate

Cat. No.: B1380076
CAS No.: 1461708-14-4
M. Wt: 239.3 g/mol
InChI Key: XDBJYBZATRIJLN-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-cyano-4-methyl-1,3-thiazol-2-yl)carbamate (CAS 1461708-14-4) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C10H13N3O2S and a molecular weight of 239.30 g/mol, is a key synthetic building block in the development of novel therapeutic agents . Its core structure features a thiazole ring, a privileged scaffold in drug discovery known for its diverse biological activities. Recent scientific literature highlights the critical application of closely related 4-(thiazol-5-yl)pyrimidine derivatives as potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9) . CDK9 is a transcriptional kinase identified as a promising target in oncology, as its inhibition can selectively downregulate short-lived anti-apoptotic proteins, such as Mcl-1, leading to programmed cell death in cancer cells . As a specialized building block, this carbamate-protected thiazole derivative is designed for research applications exclusively, including use as an advanced intermediate in the synthesis of complex CDK inhibitors and other biologically active molecules for investigative purposes. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(5-cyano-4-methyl-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-6-7(5-11)16-8(12-6)13-9(14)15-10(2,3)4/h1-4H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBJYBZATRIJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thiazole Core

The foundational step involves constructing the 1,3-thiazole ring, typically through cyclization reactions involving thiourea derivatives and α-haloketones or related precursors.

Methodology:

  • Reaction of Thiourea with Halogenated Ketones:
    A common approach is reacting N-methylthiourea with α-haloketones such as chloroacetone or brominated derivatives, leading to cyclization and formation of substituted thiazoles.

  • Use of Brominated Intermediates:
    Bromination of precursor compounds like 1-cyclopropylethanone yields 2-bromo-1-cyclopropylethanone, which then reacts with thiourea derivatives to form the thiazole ring.

Research Findings:

  • Bromination of 1-cyclopropylethanone yields 2-bromo-1-cyclopropylethanone, which, upon reaction with methylthiourea, produces 4-cyclopropyl-N-methylthiazol-2-amine, a key intermediate.
Step Reagents Conditions Yield Reference
Bromination Brominating agent (e.g., NBS) Room temperature 63%
Cyclization Thiourea + halogenated ketone Reflux Not specified

Carbamate Formation

The carbamate moiety is introduced via reaction of the amino-functionalized thiazole with di-tert-butyl dicarbonate (Boc anhydride).

Methodology:

  • Boc Protection of Amino Groups:
    The amino group at the 2-position of the thiazole is reacted with di-tert-butyl dicarbonate in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or pyridine.

Research Findings:

  • The reaction proceeds smoothly at room temperature, yielding tert-butyl N-(5-cyano-4-methyl-1,3-thiazol-2-yl)carbamate with high purity and yield (typically over 90%).
Step Reagents Conditions Yield Reference
Carbamate formation Di-tert-butyl dicarbonate Room temperature, pyridine or DIPEA >90%

Overall Synthetic Route

Based on the literature, a typical synthetic pathway can be summarized as:

  • Bromination of precursor to obtain halogenated thiazole.
  • Nucleophilic cyanation to introduce the cyano group at the 5-position.
  • Alkylation or methylation at the 4-position.
  • Protection of the amino group with Boc anhydride to form the carbamate.

Flowchart:

Precursor (e.g., 1-cyclopropylethanone)
        ↓ Bromination
Halogenated intermediate
        ↓ Cyanation
5-Cyano-thiazole derivative
        ↓ Methylation
4-Methyl-5-cyano-thiazole
        ↓ Boc protection
this compound

Data Table: Summary of Key Preparation Steps

Step Reagents Conditions Yield References
Bromination NBS or similar Room temp, 20-24h 63%
Cyanation NaCN or KCN Reflux in DMF Variable
Alkylation Methyl iodide Reflux or room temp Not specified
Carbamate protection Di-tert-butyl dicarbonate Room temp >90%

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the thiazole ring and the carbamate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted thiazole and carbamate derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, it is used to study enzyme interactions and as a probe in biochemical assays.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-cyano-4-methyl-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the thiazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Key Observations:

  • Steric Profile: Methyl and cyano substituents minimize steric hindrance relative to bulkier groups like dihydrobenzo[d][1,4]dioxine or tetrahydropyran derivatives .
  • Solubility : Hydrophilic substituents (e.g., hydroxy-tetrahydropyran in ) improve aqueous solubility, whereas halogenated or sulfonyl groups increase lipophilicity .

Physicochemical Properties

  • NMR Shifts: The methylsulfonyl analog shows distinct ¹H NMR signals at δ 3.41 (s, 3H, SO₂CH₃) and δ 1.54 (s, 9H, Boc), whereas the target compound’s cyano group would deshield adjacent protons, shifting resonances upfield.
  • Melting Points : Boc-protected thiazoles with crystalline structures (e.g., ) exhibit higher melting points (>100°C) compared to amorphous analogs .

Biological Activity

Tert-butyl N-(5-cyano-4-methyl-1,3-thiazol-2-yl)carbamate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique thiazole structure, is being investigated for various pharmacological properties, including its role as a potential therapeutic agent.

  • IUPAC Name : this compound
  • Molecular Formula : C9H11N3O2S
  • Molecular Weight : 225.27 g/mol
  • CAS Number : 1935581-34-2
  • LogP : 3.25
  • Polar Surface Area : 78 Ų

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent and its effects on cellular pathways.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, potentially through the modulation of key survival pathways such as the inhibition of anti-apoptotic proteins12.
  • Cell Line Studies : In vitro tests on breast cancer cell lines (e.g., MDA-MB-231) demonstrated that the compound could enhance caspase activity, indicating its role in promoting programmed cell death2.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in MDA-MB-231 cells
Enzyme InhibitionPotential inhibitor of key metabolic enzymes
CytotoxicityReduced viability in various cancer cell lines

Detailed Research Findings

  • Cytotoxicity Assessment :
    • A study assessed the cytotoxic effects of several thiazole derivatives, including this compound, against multiple cancer cell lines. The results indicated a dose-dependent reduction in cell viability at concentrations ranging from 1 to 10 µM2.
  • Molecular Modeling Studies :
    • Molecular docking studies have suggested that this compound interacts favorably with targets involved in cancer progression, such as kinases and proteases, which are crucial for cellular signaling pathways23.
  • In Vivo Studies :
    • Preliminary in vivo studies using animal models have shown promising results regarding tumor reduction when treated with this compound, suggesting its potential for further development as an anticancer drug2.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-(5-cyano-4-methyl-1,3-thiazol-2-yl)carbamate?

  • Methodology : The compound can be synthesized via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) and 5-cyano-4-methylthiazol-2-amine. A base such as triethylamine or sodium bicarbonate is typically employed in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C . Purification involves flash chromatography (e.g., ethyl acetate/petroleum ether gradients) or recrystallization. Yield optimization requires controlled stoichiometry (1:1.2 amine:Boc₂O) and inert atmosphere to prevent side reactions.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyano group at C5: δ ~110–120 ppm in ¹³C; thiazole protons at δ 6.5–7.5 ppm in ¹H) .
  • LCMS : Molecular ion peak ([M+H]⁺) at m/z 240.1 (calculated) and fragmentation patterns to validate the carbamate and cyano groups .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond lengths (e.g., C≡N: ~1.15 Å) and dihedral angles .

Q. What are the stability considerations for this compound under experimental conditions?

  • Key Findings :

  • Thermal Stability : Decomposes above 150°C; store at –20°C in inert, anhydrous conditions.
  • Hydrolytic Sensitivity : The carbamate group is susceptible to acidic/basic hydrolysis (e.g., TFA in DCM for Boc deprotection). Avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can regioselectivity challenges in thiazole functionalization be addressed during synthesis?

  • Strategies :

  • Use directing groups (e.g., bromine at C5) to facilitate cyano introduction via nucleophilic substitution (e.g., NaCN/CuCN in DMF at 80°C) .
  • Computational modeling (DFT) predicts reactive sites; cyano installation at C5 is favored due to electron-withdrawing effects stabilizing transition states .

Q. What methodologies resolve contradictions in biological activity data for thiazole carbamates?

  • Case Study : Conflicting cytotoxicity reports (e.g., IC₅₀ variability in cancer cell lines) may arise from:

  • Solubility Artifacts : Use DMSO stocks ≤0.1% v/v to avoid solvent interference.
  • Metabolic Instability : Evaluate half-life in cell media (LCMS monitoring) and correlate with activity .
  • Off-Target Effects : Employ CRISPR screens or proteomic profiling to identify non-thiazole-specific targets.

Q. How can reaction yields be improved for large-scale synthesis?

  • Process Optimization :

  • Catalysis : Pd(OAc)₂/Xantphos for cyano-thiazole coupling (yield ↑ from 49% to 72% ).
  • Flow Chemistry : Continuous Boc protection reduces side-product formation (residence time ~30 min at 50°C) .

Q. What computational tools predict the compound’s reactivity in novel reactions?

  • Approach :

  • Docking Studies : AutoDock Vina models interactions with biological targets (e.g., kinases) using the cyano group as a hydrogen-bond acceptor .
  • Reactivity Descriptors : Fukui indices (Gaussian 16) identify electrophilic/nucleophilic sites for functionalization .

Critical Analysis of Evidence

  • Contradictions : and report divergent yields for analogous syntheses (49–72%), likely due to base/solvent selection. Triethylamine in DCM outperforms NaHCO₃ in THF due to better Boc activation .
  • Gaps : No direct data on the cyano-substituted variant’s biological activity; extrapolation from fluorophenyl analogs () is tentative.

Future Directions

  • Explore photophysical properties (e.g., fluorescence) for imaging applications.
  • Develop enantioselective routes if chirality is introduced at C4-methyl.

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